TUG 891

Description

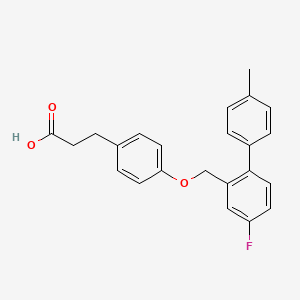

Structure

3D Structure

Properties

IUPAC Name |

3-[4-[[5-fluoro-2-(4-methylphenyl)phenyl]methoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FO3/c1-16-2-7-18(8-3-16)22-12-9-20(24)14-19(22)15-27-21-10-4-17(5-11-21)6-13-23(25)26/h2-5,7-12,14H,6,13,15H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGBXHWIQNZEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)COC3=CC=C(C=C3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TUG-891: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the mechanism of action of TUG-891, a potent and selective agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). This document summarizes key quantitative data, outlines detailed experimental protocols for studying TUG-891's effects, and provides visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

TUG-891 is an experimental drug that selectively binds to and activates FFA4, a G protein-coupled receptor that plays a crucial role in metabolic and inflammatory processes.[1][2] Its activation by agonists like TUG-891 initiates a cascade of intracellular signaling events that lead to a variety of physiological responses. These include the regulation of glucose homeostasis, gastric peptide release, and anti-inflammatory effects.[1] While a valuable tool for in vitro research, TUG-891 has demonstrated poor in vivo stability, leading to the development of numerous derivative compounds with improved properties.[1]

Data Presentation

The following tables summarize the quantitative data regarding the potency and selectivity of TUG-891 for FFA4.

Table 1: Potency of TUG-891 at Human and Mouse FFA4 (GPR120)

| Species | Assay | pEC50 | EC50 (µM) | Reference |

| Human | Calcium Mobilization | 7.02 | 0.095 | [3] |

| Human | β-arrestin 2 Recruitment (BRET) | 7.36 | 0.044 | [3][4][5] |

| Human | - | - | 0.0436 | [6] |

| Mouse | β-arrestin 2 Recruitment (BRET) | 7.77 | 0.017 | [4][5] |

| Mouse | - | - | 0.0169 | [6] |

Table 2: Selectivity of TUG-891 for FFA4 over other Free Fatty Acid Receptors

| Receptor | Species | Assay | pEC50 | EC50 (µM) | Selectivity (fold) vs. hFFA4 | Reference |

| FFA1 (GPR40) | Human | β-arrestin Recruitment | 4.19 | 64.6 | ~1468 | [4][5][6] |

| FFA2 (GPR43) | - | - | No activity | - | - | [4][5][6] |

| FFA3 (GPR41) | - | - | No activity | - | - | [4][5][6] |

Signaling Pathways

Activation of FFA4 by TUG-891 initiates a complex signaling cascade. The primary pathway involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.

In addition to G protein-dependent signaling, TUG-891 also promotes the recruitment of β-arrestin-1 and β-arrestin-2 to the activated FFA4 receptor. This leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways, such as the activation of the extracellular signal-regulated kinase (ERK) cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of TUG-891.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFA4 activation by TUG-891.

-

Cell Line: HEK293 cells stably or transiently expressing human or mouse FFA4.

-

Reagents:

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

TUG-891 stock solution in DMSO.

-

-

Protocol:

-

Seed FFA4-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Prepare the dye-loading solution by diluting Fluo-4 AM in assay buffer.

-

Remove the culture medium and add the dye-loading solution to the cells.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

Prepare serial dilutions of TUG-891 in assay buffer in a separate 96-well plate.

-

Place the cell plate in a fluorescence plate reader equipped with an automated injector.

-

Measure baseline fluorescence for 10-20 seconds.

-

Inject the TUG-891 dilutions into the wells and continue to measure fluorescence every 1-2 seconds for a total of 120-180 seconds.

-

Analyze the data by calculating the peak fluorescence response for each concentration and plotting a dose-response curve to determine the EC50 value.

-

β-Arrestin Recruitment Assay (BRET)

This assay quantifies the interaction between FFA4 and β-arrestin upon agonist stimulation using Bioluminescence Resonance Energy Transfer (BRET).

-

Cell Line: HEK293T cells.

-

Plasmids:

-

FFA4 C-terminally fused to a BRET donor (e.g., Renilla luciferase, Rluc8).

-

β-arrestin-2 N-terminally fused to a BRET acceptor (e.g., Venus, a YFP variant).

-

-

Reagents:

-

Cell culture and transfection reagents.

-

BRET substrate (e.g., coelenterazine h).

-

TUG-891 stock solution in DMSO.

-

-

Protocol:

-

Co-transfect HEK293T cells with the FFA4-Rluc8 and Venus-β-arrestin-2 plasmids.

-

After 24-48 hours, harvest the cells and seed them into a 96-well white-walled, white-bottom plate.

-

Prepare serial dilutions of TUG-891 in assay buffer.

-

Add the BRET substrate to each well and incubate for 5-10 minutes.

-

Measure the luminescence at the donor and acceptor emission wavelengths using a plate reader capable of BRET measurements.

-

Add the TUG-891 dilutions to the wells and immediately begin measuring the BRET signal every 1-2 minutes for up to 30 minutes.

-

Calculate the BRET ratio (acceptor emission / donor emission) and plot the change in BRET ratio against the TUG-891 concentration to determine the EC50 value.

-

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream signaling event of FFA4 activation.

-

Cell Line: Flp-In T-REx 293 cells engineered to express human FFA4.

-

Reagents:

-

Cell culture medium.

-

TUG-891 stock solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Protocol:

-

Culture FFA4-expressing cells to 80-90% confluency.

-

Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of TUG-891 for a specified time (e.g., 5-10 minutes).

-

Lyse the cells on ice and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a novel FFA4 agonist.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]

TUG-891: A Technical Guide to its Potency and Selectivity as an FFAR4 Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of TUG-891 [3-(4-((4-fluoro-4′-methyl-[1,1′-biphenyl]-2-yl)methoxy)phenyl)propanoic acid], a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120).[1][2][3] TUG-891 has become a critical pharmacological tool for elucidating the physiological roles of FFAR4 and exploring its therapeutic potential in metabolic and inflammatory diseases.[2][3][4] This guide details its selectivity profile, signaling mechanisms, and the experimental protocols used for its characterization.

Data Presentation: Agonist Potency and Selectivity

TUG-891 demonstrates high potency at the human FFAR4 receptor across multiple signaling endpoints. Its activity is significantly greater than the endogenous agonist α-linolenic acid (aLA) and other synthetic agonists like GW9508.[1]

Table 1: Potency of TUG-891 and Other Agonists at Human FFAR4

| Compound | Calcium Mobilization (pEC₅₀) | β-Arrestin-2 Recruitment (pEC₅₀) | ERK Phosphorylation (pEC₅₀) |

| TUG-891 | 7.3 ± 0.05 | 7.0 ± 0.08 | 6.2 ± 0.06 |

| α-Linolenic Acid (aLA) | 5.6 ± 0.04 | 5.5 ± 0.07 | 4.9 ± 0.09 |

| GW9508 | 6.4 ± 0.06 | 6.3 ± 0.05 | 5.5 ± 0.07 |

| NCG21 | 5.6 ± 0.07 | 5.5 ± 0.09 | 4.8 ± 0.08 |

| Data compiled from Hudson et al. (2013). Values are presented as mean ± S.E.M. pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. |

Selectivity Profile

A key characteristic of TUG-891 is its remarkable selectivity for human FFAR4 over the closely related long-chain fatty acid receptor, FFAR1 (GPR40).

Table 2: Selectivity of TUG-891 at Human Receptors

| Receptor | Potency (Fold Selectivity) | Comment |

| Human FFAR4 | - | High potency agonist. |

| Human FFAR1 | >1000-fold lower | Demonstrates high selectivity for FFAR4 over FFAR1.[5][6] |

However, this high selectivity is species-dependent and is not observed in rodents. TUG-891 is a potent agonist of mouse FFAR4 but displays only limited selectivity over mouse FFAR1, which is an important consideration for in vivo studies in murine models.[1][2][4][7]

Table 3: TUG-891 Potency at Mouse Receptors

| Receptor | Activity | Comment |

| Mouse FFAR4 | Potent Agonist | TUG-891 effectively activates the mouse receptor.[2] |

| Mouse FFAR1 | Potent Agonist | Limited selectivity over mouse FFAR1 complicates its use in vivo in this species.[1][2][4][7] |

Signaling Pathways Activated by TUG-891

TUG-891 activates FFAR4, leading to the initiation of several downstream signaling cascades. The primary pathways include Gαq/11 activation, β-arrestin recruitment, and subsequent phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1][2]

Gαq/11-Mediated Calcium Mobilization

Upon binding of TUG-891, FFAR4 undergoes a conformational change, activating the heterotrimeric G protein Gαq/11.[8] This activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[8][9]

β-Arrestin Recruitment and Receptor Internalization

Ligand binding also promotes the recruitment of β-arrestin-1 and β-arrestin-2 to the intracellular domains of FFAR4.[1][2] This interaction is crucial for receptor desensitization and internalization, which can modulate the duration and intensity of signaling.[1] The recruitment of β-arrestin can also initiate G protein-independent signaling cascades.

ERK Phosphorylation

Downstream of initial signaling events, TUG-891 stimulates the phosphorylation of ERK (pERK).[1][7] This activation appears to be a common convergence point for FFAR4 signaling, although studies indicate an inherent bias in FFAR4 signaling toward Ca²⁺ and β-arrestin recruitment over ERK phosphorylation.[1]

Experimental Protocols

The characterization of TUG-891 relies on robust cell-based assays. Methodologies for the key experiments are detailed below.

Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium following receptor activation.

Methodology:

-

Cell Culture: Flp-In T-REx 293 cells, engineered to inducibly express human FFAR4, are cultured to 80-90% confluency.[1]

-

Plating: Cells are seeded into 96-well black, clear-bottom microplates. FFAR4 expression is induced with doxycycline.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.[8]

-

Compound Preparation: A serial dilution of TUG-891 is prepared to create a dose-response curve (e.g., 1 nM to 10 µM).[8]

-

Fluorescence Measurement: The cell plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation). A stable baseline fluorescence is recorded (Excitation: ~490 nm, Emission: ~525 nm).[8]

-

Agonist Addition: TUG-891 solutions are added to the wells, and the change in fluorescence intensity, corresponding to the increase in intracellular Ca²⁺, is measured in real-time.

-

Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC₅₀ value.

β-Arrestin Recruitment Assay

This assay measures the interaction between FFAR4 and β-arrestin upon agonist stimulation, often using Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) technology.[1][10]

Methodology (BRET-based):

-

Cell Culture & Transfection: HEK293T cells are transiently co-transfected with plasmids encoding for an FFAR4-fusion protein (e.g., hFFA4-eYFP or FFAR4-Renilla Luciferase) and a β-arrestin-2-fusion protein (e.g., β-arrestin-2-Renilla Luciferase or YFP-β-arrestin-2).[1][11]

-

Plating: Transfected cells are seeded into 96-well white microplates.

-

Ligand Treatment: Cells are treated with varying concentrations of TUG-891 and incubated for a short period (e.g., 5-15 minutes).[1]

-

Substrate Addition: The luciferase substrate (e.g., coelenterazine h) is added to each well.

-

Signal Detection: The plate is immediately read on a luminometer capable of simultaneously measuring the light emission from both the donor (luciferase) and the acceptor (fluorescent protein).

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates recruitment of β-arrestin to the receptor. Data are plotted to determine the EC₅₀ value.

References

- 1. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Open Access) The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism (2013) | Brian D. Hudson | 181 Citations [scispace.com]

- 4. [PDF] The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism | Semantic Scholar [semanticscholar.org]

- 5. Anti-Atherosclerotic Potential of Free Fatty Acid Receptor 4 (FFAR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Probe-Dependent Negative Allosteric Modulators of the Long-Chain Free Fatty Acid Receptor FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

TUG-891/GPR120 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-891 is a potent and selective synthetic agonist for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[1][2] GPR120 is a receptor for long-chain free fatty acids and is implicated in a variety of physiological processes, including glucose homeostasis, anti-inflammatory responses, and gut hormone secretion. As a selective agonist, TUG-891 serves as a critical tool for elucidating the intricate signaling pathways downstream of GPR120 activation and holds therapeutic potential for metabolic and inflammatory diseases. This guide provides an in-depth overview of the core signaling pathways activated by TUG-891, detailed experimental protocols for studying these pathways, and a summary of its pharmacological properties.

Quantitative Data: Potency and Selectivity of TUG-891

TUG-891 exhibits high potency for both human and mouse GPR120. Its selectivity for GPR120 over other free fatty acid receptors (FFARs) makes it a valuable research tool. The following tables summarize the key pharmacological data for TUG-891.

Table 1: Potency of TUG-891 at GPR120 (FFAR4)

| Species | Assay | pEC50 | EC50 (µM) | Reference |

| Human | Calcium Mobilization | 7.36 | 0.0436 | [2][3] |

| Human | β-Arrestin-2 Recruitment | - | - | [4] |

| Human | ERK Phosphorylation | - | - | [4] |

| Mouse | General Agonist Activity | 7.77 | 0.0169 | [2][3] |

Table 2: Selectivity of TUG-891 for GPR120 (FFAR4) over other FFARs

| Receptor | Species | pEC50 | EC50 (µM) | Selectivity vs. hGPR120 | Reference |

| FFAR1 (GPR40) | Human | 4.19 | 64.5 | ~1480-fold | [2][3] |

| FFAR2 (GPR43) | Human | No activity | - | - | [2][3] |

| FFAR3 (GPR41) | Human | No activity | - | - | [2][3] |

Core Signaling Pathways

Upon binding of TUG-891, GPR120 initiates a cascade of intracellular events primarily through two distinct pathways: the Gq-protein-mediated pathway and the β-arrestin-mediated pathway.

Gq-Mediated Signaling Pathway

Activation of GPR120 by TUG-891 leads to the coupling and activation of the Gq subfamily of G proteins.[5] This initiates a well-defined signaling cascade resulting in an increase in intracellular calcium.

β-Arrestin-Mediated Signaling Pathway

In addition to G protein coupling, TUG-891-activated GPR120 recruits β-arrestin proteins, primarily β-arrestin-2. This interaction not only plays a role in receptor desensitization and internalization but also initiates a distinct signaling cascade that is crucial for the anti-inflammatory effects of GPR120 activation.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to TUG-891 using a fluorescent plate reader.

Workflow:

Methodology:

-

Cell Culture: HEK293 cells stably expressing human GPR120 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic.

-

Cell Seeding: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated overnight.

-

Dye Loading: The culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS). Cells are then incubated with a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 1 hour at 37°C in the dark.

-

Measurement: After incubation, the loading solution is removed, and cells are washed with HBSS. The plate is then placed in a fluorescence plate reader (e.g., FlexStation 3). Baseline fluorescence is recorded before the automated addition of TUG-891 at various concentrations. Fluorescence is continuously measured (excitation ~494 nm, emission ~516 nm) for at least 120 seconds.

-

Data Analysis: The change in fluorescence intensity over time is used to determine the extent of intracellular calcium mobilization. Dose-response curves are generated to calculate the EC50 value.

β-Arrestin Recruitment Assay (BRET)

This protocol outlines a Bioluminescence Resonance Energy Transfer (BRET) assay to quantify the recruitment of β-arrestin-2 to GPR120.

Workflow:

Methodology:

-

Cell Transfection: HEK293 cells are co-transfected with plasmids encoding for GPR120 fused to Renilla luciferase (GPR120-Rluc, the BRET donor) and β-arrestin-2 fused to a yellow fluorescent protein variant (e.g., Venus-β-arrestin-2, the BRET acceptor).

-

Cell Seeding: Transfected cells are seeded into white-walled, white-bottom 96-well plates.

-

Measurement: 24-48 hours post-transfection, the culture medium is replaced with HBSS. The Rluc substrate, coelenterazine h (5 µM), is added to each well. After a 5-minute incubation, baseline luminescence is measured. TUG-891 is then added at various concentrations, and luminescence is measured again at two wavelengths simultaneously (e.g., 475 nm for Rluc and 535 nm for Venus).

-

Data Analysis: The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor (Venus) to the light intensity emitted by the donor (Rluc). An increase in the BRET ratio indicates the recruitment of β-arrestin-2 to GPR120.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) by Western blot analysis.

Workflow:

Methodology:

-

Cell Treatment and Lysis: GPR120-expressing cells are serum-starved for 4-6 hours and then treated with TUG-891 for various times (e.g., 5, 10, 30 minutes). Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% BSA in TBST and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.

-

Analysis: Band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK activation.

Conclusion

TUG-891 is an invaluable pharmacological tool for investigating the multifaceted signaling of GPR120. Its high potency and selectivity allow for the precise dissection of the Gq-mediated and β-arrestin-mediated pathways. The experimental protocols provided in this guide offer a framework for researchers to explore the cellular and molecular consequences of GPR120 activation by TUG-891, paving the way for a deeper understanding of its physiological roles and therapeutic potential.

References

- 1. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy [jove.com]

An In-depth Technical Guide to the Downstream Targets of the Long Non-coding RNA TUG1

Authored for Researchers, Scientists, and Drug Development Professionals

The long non-coding RNA (lncRNA) Taurine Upregulated Gene 1 (TUG1) has emerged as a significant regulator in a multitude of cellular processes, demonstrating extensive involvement in the pathogenesis of various diseases, particularly cancer. Its functional diversity stems from its ability to act as a molecular scaffold, a decoy for microRNAs (miRNAs), and a recruiter of chromatin-modifying complexes. This guide provides a comprehensive overview of the experimentally validated downstream targets of TUG1, with a focus on its oncogenic roles. We present quantitative data from key studies, detailed experimental protocols for the validation of these interactions, and visual representations of the core signaling pathways.

Core Mechanisms of TUG1-Mediated Regulation

TUG1 primarily exerts its influence on downstream targets through two well-documented mechanisms:

-

Competing Endogenous RNA (ceRNA): TUG1 can act as a molecular sponge for various miRNAs. By sequestering these miRNAs, TUG1 prevents them from binding to their target messenger RNAs (mRNAs), leading to the increased expression of the corresponding proteins. This ceRNA activity of TUG1 has been implicated in the regulation of numerous cancer-related genes.

-

Interaction with Polycomb Repressive Complex 2 (PRC2): TUG1 can bind to and recruit the PRC2 complex to the promoter regions of specific genes. PRC2 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Through this interaction, TUG1 can epigenetically silence the expression of tumor-suppressor genes.

Quantitative Data Summary of TUG1 Downstream Targets

The following tables summarize the quantitative effects of TUG1 on its downstream targets as reported in various studies.

Table 1: TUG1 as a ceRNA - Regulation of miRNA Targets

| Cancer Type | TUG1 Target Axis | Effect of TUG1 Knockdown | Quantitative Change | Reference |

| Papillary Thyroid Cancer | TUG1/miR-145/ZEB1 | Increased miR-145, Decreased ZEB1 | miR-145: ~2.5-fold increase; ZEB1 mRNA: ~50% decrease | [1][2] |

| Cervical Cancer | TUG1/miR-138-5p/SIRT1 | Increased miR-138-5p, Decreased SIRT1 | miR-138-5p: ~3-fold increase; SIRT1 protein: significant decrease | [3] |

| Non-Small Cell Lung Cancer | TUG1/miR-221/PTEN | Increased miR-221, Decreased PTEN | miR-221: significant increase; PTEN protein: significant decrease | [4] |

Table 2: TUG1 Interaction with PRC2 - Epigenetic Regulation

| Cancer Type | TUG1 Target Axis | Effect of TUG1 Knockdown | Quantitative Change | Reference |

| Non-Small Cell Lung Cancer | TUG1/PRC2/HOXB7 | Increased HOXB7 | HOXB7 mRNA: ~2-fold increase | [5][6] |

| Non-Small Cell Lung Cancer | TUG1/PRC2/CELF1 | Increased CELF1 | CELF1 mRNA: significant upregulation | [7][8] |

Key Signaling Pathways Involving TUG1

The downstream effects of TUG1 are mediated through its modulation of critical signaling pathways. Below are diagrams illustrating these interactions.

TUG1 as a Competing Endogenous RNA (ceRNA)

TUG1 Interaction with PRC2

Experimental Protocols for Target Validation

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized yet detailed protocols for key experiments used to investigate TUG1's downstream targets.

Luciferase Reporter Assay for ceRNA Validation

This assay is used to confirm the direct binding of a miRNA to TUG1 or a target mRNA.

Principle: A reporter plasmid containing a luciferase gene and the putative miRNA binding site from TUG1 or the 3' UTR of a target mRNA is co-transfected with a miRNA mimic or inhibitor into cells. A decrease in luciferase activity upon co-transfection with the miRNA mimic indicates direct binding and repression.

Protocol:

-

Vector Construction:

-

Synthesize the wild-type (WT) sequence of TUG1 or the 3' UTR of the target mRNA containing the predicted miRNA binding site.

-

Synthesize a mutant (MUT) version of the same sequence with mutations in the miRNA seed region binding site.

-

Clone the WT and MUT sequences into a dual-luciferase reporter vector (e.g., psiCHECK-2) downstream of the Renilla luciferase gene. The firefly luciferase gene serves as an internal control.

-

-

Cell Culture and Transfection:

-

Seed HEK293T or another suitable cell line in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells using a lipid-based transfection reagent with the following combinations:

-

WT reporter plasmid + miRNA mimic

-

WT reporter plasmid + negative control (NC) mimic

-

MUT reporter plasmid + miRNA mimic

-

MUT reporter plasmid + NC mimic

-

-

-

Luciferase Activity Measurement:

-

After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the Renilla luciferase activity to the firefly luciferase activity for each sample.

-

Calculate the relative luciferase activity by comparing the normalized activity of the miRNA mimic-transfected group to the NC mimic-transfected group. A significant decrease in relative luciferase activity in the WT + miRNA mimic group compared to the other groups confirms the direct interaction.

-

RNA Immunoprecipitation (RIP) for TUG1-PRC2 Interaction

RIP is used to determine the physical association between TUG1 RNA and proteins of the PRC2 complex (e.g., EZH2, SUZ12).

Principle: An antibody specific to a protein of interest is used to immunoprecipitate the protein-RNA complex from a cell lysate. The co-precipitated RNA is then purified and quantified by qRT-PCR to confirm its association with the protein.

Protocol:

-

Cell Lysis:

-

Harvest cells and lyse them in a RIP lysis buffer containing protease and RNase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with magnetic beads conjugated with an antibody specific to the PRC2 component (e.g., anti-EZH2) or a negative control IgG antibody.

-

Allow the antibody-bead complexes to bind to the protein-RNA complexes overnight at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads several times with a high-salt buffer to remove non-specific binding.

-

-

RNA Elution and Purification:

-

Elute the RNA from the immunoprecipitated complexes by treating with proteinase K.

-

Purify the eluted RNA using a standard RNA extraction method (e.g., phenol-chloroform extraction or a column-based kit).

-

-

qRT-PCR Analysis:

-

Perform reverse transcription of the purified RNA to generate cDNA.

-

Use qRT-PCR with primers specific for TUG1 to quantify its abundance in the immunoprecipitated samples.

-

-

Data Analysis:

-

Calculate the fold enrichment of TUG1 in the specific antibody IP relative to the IgG control. A significant enrichment indicates a direct or indirect interaction between TUG1 and the target protein.

-

Experimental Workflow for Validating a TUG1-miRNA-mRNA Axis

Conclusion

The lncRNA TUG1 is a multifaceted regulator with a profound impact on cellular signaling, primarily through its roles as a ceRNA and an epigenetic modulator in concert with the PRC2 complex. The downstream targets of TUG1 are deeply integrated into pathways controlling cell proliferation, survival, and metastasis, making TUG1 a compelling target for therapeutic intervention in various diseases, especially cancer. The experimental approaches detailed in this guide provide a robust framework for the continued investigation and validation of TUG1's ever-expanding network of downstream targets. Further research into the tissue-specific and context-dependent functions of TUG1 will be crucial for the development of targeted and effective therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. LncRNA TUG1 influences papillary thyroid cancer cell proliferation, migration and EMT formation through targeting miR-145 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long non-coding RNA TUG1 promotes cervical cancer progression by regulating the miR-138-5p-SIRT1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long non-coding RNA TUG1 enhances chemosensitivity in non-small cell lung cancer by impairing microRNA-221-dependent PTEN inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P53-regulated long non-coding RNA TUG1 affects cell proliferation in human non-small cell lung cancer, partly through epigenetically regulating HOXB7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Long noncoding RNA TUG1 is downregulated in non-small cell lung cancer and can regulate CELF1 on binding to PRC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long noncoding RNA TUG1 is downregulated in non-small cell lung cancer and can regulate CELF1 on binding to PRC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

TUG-891: A Technical Guide for Researchers

An In-depth Technical Guide on the Agonist of Free Fatty Acid Receptor 4 (FFA4/GPR120)

Introduction

TUG-891, with the IUPAC name 3-[4-[[5-fluoro-2-(4-methylphenyl)phenyl]methoxy]phenyl]propanoic acid, is a potent and selective synthetic agonist for the free fatty acid receptor 4 (FFA4), formerly known as G protein-coupled receptor 120 (GPR120).[1][2] This small molecule has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of FFA4 in a variety of research areas, including metabolic diseases, inflammation, and cancer.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of TUG-891, its mechanism of action, key research applications, and detailed experimental protocols.

Mechanism of Action

TUG-891 functions as a selective agonist at the FFA4 receptor, mimicking the effects of endogenous long-chain fatty acids.[1][3] Activation of FFA4 by TUG-891 initiates a cascade of intracellular signaling events, primarily through the Gαq/11 protein pathway.[1][4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5]

Furthermore, TUG-891 has been shown to induce the recruitment of β-arrestin-1 and β-arrestin-2, as well as the phosphorylation of extracellular signal-regulated kinase (ERK).[3][4][6] Receptor activation also leads to its rapid phosphorylation and internalization, a process that can lead to signal desensitization.[3][4][6] However, upon removal of TUG-891, the receptor can be recycled back to the cell surface, allowing for the resensitization of the signaling response.[3][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of TUG-891.

Table 1: In Vitro Potency of TUG-891

| Assay | Cell Line/System | Species | EC50 (µM) | Reference |

| Calcium Mobilization | HEK293 expressing hFFA4 | Human | 0.0436 | [7] |

| Calcium Mobilization | Cells expressing mFFA4 | Mouse | 0.0169 | [7] |

| β-arrestin-2 Recruitment | hFFA4 expressing cells | Human | Not explicitly stated, but potent agonism observed | [3][4] |

| ERK Phosphorylation | hFFA4 expressing cells | Human | Potent agonism observed | [3][4] |

Table 2: Receptor Selectivity of TUG-891

| Receptor | Species | EC50 (µM) | Selectivity (fold vs. hFFA4) | Reference |

| FFA4 (GPR120) | Human | 0.0436 | - | [7] |

| FFA1 (GPR40) | Human | 64.5 | ~1480 | [7] |

| FFA4 (GPR120) | Mouse | 0.0169 | - | [7] |

| FFA1 (GPR40) | Mouse | Limited selectivity noted | Complicates in vivo use | [1][3][4] |

Key Research Applications and Experimental Protocols

TUG-891 is a versatile tool for investigating a range of biological processes. Below are some of its key applications with detailed experimental protocols.

Metabolic Disease Research: GLP-1 Secretion and Glucose Uptake

TUG-891 is widely used to study the role of FFA4 in regulating glucose homeostasis. It has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells and enhance glucose uptake in adipocytes.[8]

This protocol describes how to measure TUG-891-induced GLP-1 secretion from the murine enteroendocrine STC-1 cell line.

Materials:

-

STC-1 cells

-

DMEM with 10% FBS

-

HEPES buffer

-

TUG-891 stock solution (in DMSO)

-

PMSF (protease inhibitor)

-

GLP-1 ELISA kit

-

Cell lysis buffer

-

Protein assay reagent

Protocol:

-

Seed STC-1 cells in 6-cm dishes and grow to 80% confluency.

-

Wash cells twice with HEPES buffer and then incubate in HEPES buffer for 30 minutes to starve the cells.

-

Prepare stimulation buffer with the desired concentrations of TUG-891.

-

Remove the starvation buffer and add the TUG-891 stimulation buffer to the cells.

-

Incubate for 15 minutes in a tissue culture incubator.

-

Collect the supernatant, add PMSF to a final concentration of 100 µM, and centrifuge to remove any cell debris.

-

Measure the GLP-1 concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Lyse the cells and measure the total protein concentration to normalize the GLP-1 secretion data.

This protocol outlines the measurement of glucose uptake in differentiated 3T3-L1 adipocytes stimulated with TUG-891.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Serum-free DMEM (low glucose)

-

TUG-891 stock solution (in DMSO)

-

Insulin (positive control)

-

6-NBDG (fluorescent glucose analog) or [3H]-2-deoxy-D-glucose

-

DPBS

-

Microplate reader (fluorescence or scintillation counter)

Protocol:

-

Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Serum starve the differentiated adipocytes for 1 hour in low glucose DMEM.

-

Add TUG-891 at various concentrations (or insulin as a positive control) and incubate for 1 hour at 37°C.

-

Add 6-NBDG (or radioactive glucose analog) diluted in DPBS and incubate for a further 30-60 minutes.

-

Wash the cells three times with ice-cold PBS to remove extracellular glucose analog.

-

Lyse the cells and measure the intracellular fluorescence or radioactivity using a microplate reader.

Inflammation Research: Anti-inflammatory Effects in Macrophages

TUG-891 is utilized to investigate the anti-inflammatory properties of FFA4 activation, particularly its ability to inhibit the release of pro-inflammatory cytokines from macrophages.[9]

This protocol describes how to assess the inhibitory effect of TUG-891 on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) secretion from RAW264.7 macrophages.

Materials:

-

RAW264.7 cells

-

DMEM with 10% FBS

-

TUG-891 stock solution (in DMSO)

-

Lipopolysaccharide (LPS)

-

TNF-α ELISA kit

Protocol:

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of TUG-891 for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Signaling Pathway Analysis

TUG-891 is instrumental in elucidating the intracellular signaling pathways downstream of FFA4 activation.

This protocol details the measurement of intracellular calcium mobilization in response to TUG-891.

Materials:

-

Cells expressing FFA4 (e.g., HEK293-hFFA4)

-

Fluo-4 AM (calcium indicator dye)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS)

-

TUG-891 stock solution (in DMSO)

-

Fluorescence microplate reader with automated injection

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate and grow to confluency.

-

Prepare a Fluo-4 AM loading solution containing Pluronic F-127 in assay buffer.

-

Incubate the cells with the loading solution at 37°C for 45-60 minutes in the dark.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the cell plate in a fluorescence microplate reader.

-

Record a stable baseline fluorescence.

-

Automatically inject TUG-891 at various concentrations and immediately record the fluorescence signal to capture the peak calcium response.

-

Analyze the data to determine the EC50 value.

This protocol describes the detection of ERK1/2 phosphorylation in response to TUG-891 using Western blotting.

Materials:

-

Cells expressing FFA4

-

TUG-891 stock solution (in DMSO)

-

Lysis buffer with phosphatase and protease inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Protocol:

-

Starve cells overnight in serum-free medium.

-

Treat cells with TUG-891 for various time points (e.g., 5, 15, 30 minutes).

-

Lyse the cells on ice and collect the protein lysates.

-

Determine protein concentration using a standard assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with an anti-total-ERK1/2 antibody for normalization.

Limitations and Considerations

While TUG-891 is a valuable research tool, it is important to be aware of its limitations. It has poor in vivo stability, which can affect the interpretation of long-term studies.[2] Furthermore, its selectivity over the mouse FFA1 receptor is limited, which can be a confounding factor in studies using murine models.[1][3][4] Researchers should carefully consider these factors when designing and interpreting experiments. Newer FFA4 agonists with improved pharmacokinetic profiles are being developed.

Visualizations

Signaling Pathways

Caption: TUG-891 signaling pathway via FFA4/GPR120.

Experimental Workflows

Caption: Experimental workflow for Calcium Mobilization Assay.

Caption: Experimental workflow for ERK Phosphorylation Western Blot.

References

- 1. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TUG-891 - Wikipedia [en.wikipedia.org]

- 3. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The GPR120 agonist TUG-891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Long Non-coding RNA TUG1 in Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The long non-coding RNA, Taurine Upregulated Gene 1 (TUG1), has emerged as a critical regulator in the pathophysiology of various metabolic disorders. Initially identified for its role in retinal development, TUG1 is now implicated in the complex molecular networks governing glucose homeostasis, lipid metabolism, and inflammatory processes. Dysregulation of TUG1 expression has been linked to the development and progression of type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the current understanding of TUG1's role in these metabolic diseases, with a focus on its molecular mechanisms, associated signaling pathways, and potential as a therapeutic target. We present a compilation of quantitative data from key studies, detailed experimental protocols for investigating TUG1, and visual representations of its signaling cascades to facilitate further research and drug development in this promising area.

Introduction to TUG1 in Metabolic Regulation

Long non-coding RNAs (lncRNAs) are a class of RNA molecules exceeding 200 nucleotides in length that do not encode proteins but play pivotal roles in gene regulation. TUG1 is a 7.1-kb lncRNA that is highly conserved across species and is expressed in numerous tissues. Its involvement in metabolic diseases stems from its ability to act as a molecular sponge for microRNAs (miRNAs), a scaffold for protein complexes, and a regulator of gene expression at the transcriptional and post-transcriptional levels. Aberrant TUG1 expression disrupts normal metabolic pathways, contributing to insulin resistance, adipogenesis, and hepatic steatosis.

TUG1 in Diabetes Mellitus

TUG1 has been extensively studied in the context of diabetes and its complications, including gestational diabetes and diabetic nephropathy.

TUG1 in Insulin Resistance and Glucose Homeostasis

Studies have demonstrated that TUG1 plays a protective role against insulin resistance. In a mouse model of gestational diabetes mellitus, upregulation of TUG1 was shown to alleviate insulin resistance.[1][2] This effect is mediated, in part, through the TUG1/miR-328-3p/SREBP-2/ERK signaling axis.[1][2] TUG1 acts as a competing endogenous RNA (ceRNA) for miR-328-3p, thereby preventing its inhibitory effect on Sterol Regulatory Element-Binding Protein 2 (SREBP-2). This leads to the inactivation of the ERK signaling pathway and improved insulin sensitivity.[1][2]

TUG1 in Diabetic Complications

In diabetic nephropathy, TUG1 expression is downregulated in podocytes. TUG1 directly interacts with and regulates the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function.[3] This interaction is crucial for maintaining mitochondrial health and protecting against diabetes-induced kidney damage.[3]

TUG1 in Obesity and Adipogenesis

TUG1 is also a key player in the regulation of adipogenesis and the pathophysiology of obesity.

TUG1's Role in Adipocyte Differentiation and Inflammation

In obesity, TUG1 expression is often dysregulated. Overexpression of TUG1 in obese mice has been shown to reduce body weight, improve insulin tolerance, and decrease fat accumulation.[4] One of the key mechanisms involves the TUG1/miR-204/SIRT1 axis. TUG1 sponges miR-204, leading to the upregulation of Sirtuin 1 (SIRT1), a protein known for its beneficial effects on metabolism and inflammation.[4] This, in turn, promotes the activation of the GLUT4/PPARγ/AKT signaling pathway, enhancing glucose uptake and reducing inflammation in adipocytes.[4][5]

TUG1 in Non-Alcoholic Fatty Liver Disease (NAFLD)

Emerging evidence suggests a significant role for TUG1 in the pathogenesis of NAFLD, from simple steatosis to liver fibrosis.

TUG1 in Hepatic Steatosis and Lipid Metabolism

In hepatocytes, TUG1 has been shown to relieve steatosis by acting as a ceRNA for miR-1934-3p, which in turn targets Selenoprotein F (SelenoF).[5] This interaction influences the IRS/AKT pathway, a critical regulator of glucose and lipid metabolism.[5] Furthermore, TUG1 can impact glycolysis in hepatic stellate cells by upregulating Pyruvate Dehydrogenase Kinase 4 (PDK4).[6]

TUG1 in Liver Fibrosis

TUG1 expression is upregulated in fibrotic liver tissues and activated hepatic stellate cells (HSCs).[1] It promotes the progression of liver fibrosis by sponging miR-29b, a known anti-fibrotic miRNA.[1] This leads to an increase in the expression of pro-fibrogenic genes such as α-SMA and collagen.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of TUG1 in metabolic disorders.

Table 1: TUG1 Expression and its Correlation with Metabolic Parameters in Diabetes

| Condition | Tissue/Cell Type | TUG1 Expression Change | Correlation with Metabolic Parameters | Reference |

| Gestational Diabetes Mellitus (mice) | Islet tissues | Decreased | Negatively correlated with Fasting Blood Glucose, Fasting Insulin, and HOMA-IR | [2] |

| Type 2 Diabetes (human) | Peripheral blood | Increased | Positive correlation with AUC of ROC curve for T2DM diagnosis | [7] |

| Diabetic Retinopathy (rats) | Retina | Increased | --- | [8] |

| Diabetic Kidney Disease (human) | Circulation | Decreased | Negatively correlated with serum creatinine and UACR | [9] |

Table 2: Effects of TUG1 Modulation on Obesity-related Parameters in Mice

| Intervention | Parameter | Result | Mechanism | Reference |

| TUG1 Overexpression | Body Weight | Decreased | Regulation of miR-204/SIRT1 axis | [4] |

| TUG1 Overexpression | Serum Glucose | Decreased | Regulation of miR-204/SIRT1 axis | [4] |

| TUG1 Overexpression | Insulin Tolerance | Improved | Regulation of miR-204/SIRT1 axis | [4] |

| TUG1 Overexpression | Fatty Accumulation | Decreased | Regulation of miR-204/SIRT1 axis | [4] |

| TUG1 Overexpression | Inflammation | Decreased | Regulation of miR-204/SIRT1 axis | [4] |

Table 3: TUG1's Role in NAFLD-Related Cellular Processes

| Cellular Context | TUG1's Role | Mechanism | Key Target | Reference |

| Hepatocyte Steatosis | Protective | ceRNA for miR-1934-3p | SelenoF | [5] |

| Hepatic Stellate Cell Activation | Pro-fibrotic | ceRNA for miR-29b | Pro-fibrogenic genes | [1] |

| Hepatic Stellate Cell Ferroptosis | Inhibitory | Upregulation of glycolysis | PDK4 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of TUG1.

Quantitative Real-Time PCR (qRT-PCR) for TUG1 Expression

Objective: To quantify the expression level of TUG1 in biological samples.

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by agarose gel electrophoresis.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

qRT-PCR Reaction: Prepare the reaction mixture containing cDNA template, forward and reverse primers for TUG1, and a SYBR Green master mix.

-

Thermal Cycling: Perform the qRT-PCR using a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

-

Data Analysis: Normalize the Ct values of TUG1 to an internal control gene (e.g., GAPDH or β-actin). Calculate the relative expression using the 2-ΔΔCt method.

Dual-Luciferase Reporter Assay for TUG1-miRNA Interaction

Objective: To validate the direct interaction between TUG1 and a specific miRNA.

Protocol:

-

Vector Construction: Clone the wild-type (WT) or mutant (MUT) sequence of the predicted miRNA binding site within TUG1 into the 3'-UTR of a luciferase reporter vector (e.g., pmirGLO).

-

Cell Culture and Transfection: Seed cells (e.g., HEK293T) into a 96-well plate. Co-transfect the cells with the reporter vector (WT or MUT TUG1) and either a miRNA mimic or a negative control mimic using a transfection reagent like Lipofectamine.

-

Cell Lysis and Luciferase Activity Measurement: After 24-48 hours of incubation, lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in cells co-transfected with the WT TUG1 vector and the miRNA mimic compared to the controls indicates a direct interaction.

Chromatin Immunoprecipitation (ChIP) Assay for TUG1-Protein Interaction

Objective: To determine the association of TUG1 with chromatin-binding proteins (e.g., EZH2).

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-EZH2) or a control IgG antibody overnight.

-

Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-linking by heating.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter region of a target gene to quantify the enrichment.

RNA Immunoprecipitation (RIP) Assay

Objective: To identify RNAs that are physically associated with a specific RNA-binding protein.

Protocol:

-

Cell Lysis: Prepare a whole-cell lysate from the cells of interest.

-

Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated with an antibody against the RNA-binding protein of interest or a control IgG.

-

Washing: Wash the beads to remove non-specifically bound proteins and RNAs.

-

RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.

-

Analysis: Analyze the purified RNA by qRT-PCR to detect the enrichment of TUG1.

siRNA-mediated Knockdown of TUG1

Objective: To study the loss-of-function effects of TUG1.

Protocol:

-

siRNA Design and Synthesis: Design and synthesize small interfering RNAs (siRNAs) targeting TUG1. A non-targeting siRNA should be used as a negative control.

-

Example Human TUG1 siRNA sequence: Sense: 5′-GCUUGGCUUCUAUUCUGAAUCCUUU-3′[4]

-

-

Cell Transfection: Transfect cells with the TUG1 siRNA or control siRNA using a suitable transfection reagent.

-

Validation of Knockdown: After 48-72 hours, harvest the cells and validate the knockdown efficiency of TUG1 by qRT-PCR.

-

Functional Assays: Perform downstream functional assays to assess the effects of TUG1 knockdown on cellular processes such as proliferation, apoptosis, or gene expression.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving TUG1 in metabolic disorders.

TUG1/miR-328-3p/SREBP-2/ERK Signaling Pathway in Gestational Diabetes

References

- 1. TUG1 is involved in liver fibrosis and activation of HSCs by regulating miR-29b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deciphering the role of taurine-upregulated gene 1 in liver diseases: Mechanisms, clinical relevance, and emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. dovepress.com [dovepress.com]

- 5. LncRNA Tug1 relieves the steatosis of SelenoF-knockout hepatocytes via sponging miR-1934-3p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TUG1 protects against ferroptosis of hepatic stellate cells by upregulating PDK4-mediated glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Frontiers | Long non-coding RNA NBAT1, TUG1, miRNA-335, and miRNA-21 as potential biomarkers for acute ischemic stroke and their possible correlation to thyroid hormones [frontiersin.org]

- 9. Frontiers | Overexpression of lncRNA TUG1 Alleviates NLRP3 Inflammasome-Mediated Cardiomyocyte Pyroptosis Through Targeting the miR-186-5p/XIAP Axis in Coronary Microembolization-Induced Myocardial Damage [frontiersin.org]

- 10. journal.waocp.org [journal.waocp.org]

TUG-891: A Technical Guide to its Anti-Inflammatory Mechanisms via FFA4/GPR120 Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TUG-891 [3-(4-((4-fluoro-4′-methyl-[1,1′-biphenyl]-2-yl)methoxy)phenyl)propanoic acid] is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), formerly known as G protein-coupled receptor 120 (GPR120).[1][2] This receptor has garnered significant attention for its role in metabolic regulation and, critically, in mediating powerful anti-inflammatory effects. TUG-891 serves as a key chemical tool to probe the function of FFA4 and represents a promising therapeutic lead for chronic inflammatory diseases. This document provides an in-depth technical overview of the anti-inflammatory properties of TUG-891, detailing its mechanism of action, associated signaling pathways, quantitative efficacy, and the experimental protocols used to elucidate these effects.

Mechanism of Action: FFA4/GPR120-Mediated Anti-inflammation

The anti-inflammatory effects of TUG-891 are primarily mediated through its activation of the FFA4/GPR120 receptor, which is highly expressed in macrophages and adipocytes.[1][3] The canonical anti-inflammatory pathway initiated by FFA4 activation involves the recruitment of β-arrestin-2.

Upon agonist binding by TUG-891, FFA4 undergoes a conformational change that promotes the binding of β-arrestin-2. This complex then interacts with TGF-β-activated kinase 1-binding protein 1 (TAB1), preventing the phosphorylation and activation of TGF-β-activated kinase 1 (TAK1).[4] Since TAK1 is a critical upstream kinase in pro-inflammatory signaling cascades (such as NF-κB and JNK/p38 MAPK), its inhibition effectively suppresses the production of inflammatory cytokines like TNF-α and IL-6 in response to stimuli such as lipopolysaccharide (LPS).[4]

In addition to the β-arrestin-2 pathway, TUG-891 also stimulates Gαq/11-initiated signal transduction, leading to phospholipase C (PLC) activation and subsequent intracellular calcium (Ca²⁺) mobilization.[1][5] While this pathway is central to other FFA4-mediated functions, the β-arrestin-2 pathway is considered the primary driver of its anti-inflammatory effects in macrophages.[4]

Recent studies also suggest TUG-891 can inhibit pyroptosis and endoplasmic reticulum stress, potentially through the inhibition of the NLRP3 inflammasome.[6] Furthermore, in vivo evidence demonstrates that TUG-891 promotes the polarization of macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[7]

Signaling Pathways and Process Visualizations

The following diagrams illustrate the key signaling cascades and experimental workflows associated with TUG-891's action.

Caption: TUG-891 anti-inflammatory signaling cascade via FFA4/GPR120 and β-arrestin-2.

Caption: TUG-891 promotes M2 macrophage polarization while inhibiting the M1 phenotype.

Caption: Experimental workflow for measuring TUG-891's inhibition of LPS-induced TNF-α.

Quantitative Data Summary

The potency and efficacy of TUG-891 have been quantified across various assays. The data below is compiled from key studies.

Table 1: In Vitro Anti-Inflammatory Activity of TUG-891

| Assay | Cell Line | Parameter Measured | Value | Reference |

| TNF-α Secretion Inhibition | RAW264.7 Macrophages | pIC₅₀ | 5.86 ± 0.29 | [1][8] |

| TNF-α Secretion Inhibition | RAW264.7 Macrophages | Max Inhibition vs. DHA | ~34% of DHA response | [1] |

| Calcium (Ca²⁺) Mobilization | hFFA4 Flp-In T-REx 293 | Potency Rank | TUG-891 > GW9508 > α-LA | [1] |

| β-arrestin-2 Recruitment | HEK293T | Potency | High | [1][9] |

Table 2: In Vivo Anti-Atherosclerotic Effects of TUG-891 in apoE⁻/⁻ Mice

Regimen: 20 mg/kg TUG-891, subcutaneous, 3x/week for 4 months.

| Parameter | Control Group | TUG-891 Treated Group | P-value | Reference |

|---|---|---|---|---|

| Atherosclerotic Plaque Size (µm²) | 254,411 ± 20,311 | 206,641 ± 11,532 | < 0.05 | [7] |

| Plaque Necrotic Core (%) | 2.631 ± 0.6299 | 0.5727 ± 0.03136 | < 0.05 | [7] |

| Plaque Macrophage Content (CD68⁺ %) | 42.36 ± 3.176 | 33.44 ± 2.576 | < 0.05 | [7] |

| Plaque M1 Macrophages (iNOS⁺ %) | 30.49 ± 2.552 | 15.39 ± 1.772 | < 0.05 | [7] |

| Plaque M2 Macrophages (Arg-1⁺ %) | 11.23 ± 1.341 | 21.09 ± 2.011 | < 0.05 |[7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key protocols used to characterize the anti-inflammatory effects of TUG-891.

In Vitro Inhibition of TNF-α Release from Macrophages

-

Objective: To quantify the dose-dependent inhibition of LPS-induced TNF-α by TUG-891.

-

Methodology:

-

Cell Culture: RAW264.7 cells are cultured in standard DMEM supplemented with 10% FBS and antibiotics.

-

Plating: Cells are seeded into multi-well plates (e.g., 24-well or 96-well) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated for a specified time (e.g., 30 minutes) with vehicle control or varying concentrations of TUG-891.

-

Stimulation: Lipopolysaccharide (LPS) is added to all wells (except negative controls) at a final concentration of 10-100 ng/mL to induce an inflammatory response.

-

Incubation: The plates are incubated for 4 to 24 hours to allow for cytokine production and secretion.

-

Sample Collection: The culture medium (supernatant) is carefully collected.

-

Quantification: The concentration of TNF-α in the supernatant is measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Analysis: Data are normalized to the LPS-only control, and a dose-response curve is generated to calculate the IC₅₀ value.[1]

-

In Vivo Atherosclerosis Mouse Model

-

Objective: To assess the long-term effect of TUG-891 on the development and composition of atherosclerotic plaques.

-

Animal Model: Apolipoprotein E-knockout (apoE⁻/⁻) mice, which spontaneously develop atherosclerosis, often accelerated by a high-fat diet.[7]

-

Methodology:

-

Acclimatization and Diet: Mice are placed on a high-fat diet for a period before and during the treatment to promote lesion development.

-

Treatment Administration: TUG-891 is dissolved in a suitable vehicle and administered subcutaneously at a dose of 20 mg/kg, three times per week, for an extended period (e.g., 4 months). The control group receives vehicle only.[7]

-

Monitoring: Animal body weight and general health are monitored throughout the study.

-

Euthanasia and Tissue Collection: At the end of the treatment period, mice are euthanized. Blood is collected for plasma analysis, and the aorta is perfused and harvested.

-

Histological Analysis: The aortic root is embedded, sectioned, and stained.

-

Hematoxylin and Eosin (H&E): For general morphology and measurement of plaque size and necrotic core area.[7]

-

Immunohistochemistry (IHC): Staining for specific cell markers is performed to analyze plaque composition: CD68 for total macrophages, iNOS for M1 macrophages, and Arginase-1 (Arg-1) for M2 macrophages.[7]

-

-

Image Analysis: Stained sections are imaged, and specialized software is used to quantify the area of staining for each marker relative to the total plaque area.[7]

-

Macrophage Phagocytosis Assay

-

Objective: To determine the effect of FFA4 activation by TUG-891 on the phagocytic capacity of macrophages.

-

Methodology:

-

Cell Isolation: Alveolar macrophages are isolated from mice via bronchoalveolar lavage.

-

Treatment: Cells are treated with TUG-891 (e.g., 10 µM) or vehicle control. To probe the signaling pathway, specific inhibitors such as YM-254890 (Gq), U73122 (PLC), or BAPTA (Ca²⁺ chelator) can be used as pre-treatments.[5][10]

-

Phagocytosis Induction: Fluorescently labeled microspheres or zymosan particles are added to the cells and incubated for 1-2 hours to allow for phagocytosis.

-

Signal Quenching: An agent like trypan blue is added to quench the fluorescence of non-internalized, surface-bound particles.

-

Quantification: The uptake of fluorescent particles by the macrophages is quantified using flow cytometry. The mean fluorescence intensity of the cell population and the percentage of fluorescent (phagocytic) cells are measured.[5]

-

Analysis: The results from the TUG-891-treated group are compared to the control group to determine if there is a significant inhibition or enhancement of phagocytosis.[5]

-

Conclusion and Future Directions

TUG-891 is a pivotal pharmacological tool that has confirmed FFA4/GPR120 as a legitimate target for anti-inflammatory therapies. Its mechanism of action, centered on the β-arrestin-2-mediated inhibition of pro-inflammatory signaling and the promotion of an M2 macrophage phenotype, provides a strong rationale for its therapeutic potential in diseases with an inflammatory etiology, such as atherosclerosis, type 2 diabetes, and nonalcoholic fatty liver disease.[7][11][12]

While TUG-891 itself has limitations for in vivo use, such as poor metabolic stability, it has served as a crucial scaffold for the development of next-generation FFA4 agonists with improved pharmacokinetic profiles.[2][6] Future research should continue to explore the nuanced, tissue-specific roles of FFA4 activation and focus on clinical trials with optimized agonists to translate the promising preclinical findings into tangible benefits for patients with chronic inflammatory conditions.

References

- 1. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TUG-891 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Influence of the FFAR4 Agonist TUG-891 on Liver Steatosis in ApoE-Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

TUG-891: A Synthetic Agonist of FFA4/GPR120 and its Role in Glucose Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TUG-891, with the IUPAC name 3-[4-[[5-fluoro-2-(4-methylphenyl)phenyl]methoxy]phenyl]propanoic acid, is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2][3] Initially developed as a pharmacological tool, TUG-891 has been instrumental in elucidating the physiological functions of FFA4, particularly in the regulation of metabolism, inflammation, and glucose homeostasis.[1][2] This receptor is activated by medium and long-chain free fatty acids, and its stimulation has been linked to several beneficial metabolic effects, including the secretion of glucagon-like peptide-1 (GLP-1), enhanced insulin sensitivity, and anti-inflammatory actions.[2][3] While TUG-891 itself has poor in vivo stability, limiting its therapeutic potential, it remains a critical compound for preclinical research aimed at understanding the therapeutic promise of targeting FFA4 for conditions such as type 2 diabetes and obesity.[1][2] This document provides a comprehensive overview of the mechanism of action of TUG-891, its role in glucose homeostasis, and detailed experimental protocols for its study.

Mechanism of Action: FFA4/GPR120 Activation and Downstream Signaling

TUG-891 mimics the action of endogenous long-chain fatty acids by binding to and activating FFA4.[3][4] This activation initiates a cascade of intracellular signaling events that are cell-type dependent. The primary signaling pathway involves the coupling of FFA4 to Gαq/11 G-proteins.[4][5]

Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] This rise in intracellular Ca2+ is a key signaling node for many of the downstream effects of TUG-891.

In addition to the Gαq/11 pathway, FFA4 activation by TUG-891 has been shown to stimulate:

-

β-arrestin recruitment : TUG-891 promotes the recruitment of β-arrestin-1 and β-arrestin-2, which can lead to receptor desensitization, internalization, and also initiate G-protein independent signaling.[2][4]

-

Extracellular signal-regulated kinase (ERK) phosphorylation : The activation of the ERK/MAPK pathway is a common downstream event of GPCR signaling and is implicated in cell growth and differentiation.[4][6]

-

Gαi/o protein signaling : In some cellular contexts, FFA4 can couple to Gαi/o proteins, leading to a reduction in cyclic adenosine monophosphate (cAMP) levels.[7]

The multifaceted signaling potential of FFA4 highlights its complex role in cellular physiology and its potential as a therapeutic target.

Signaling Pathway of TUG-891 via FFA4/GPR120

Regulation of Glucose Homeostasis by TUG-891

TUG-891 influences glucose homeostasis through several key mechanisms, primarily mediated by its action on enteroendocrine cells, adipocytes, and brown adipose tissue.

Stimulation of GLP-1 Secretion

One of the most significant effects of TUG-891 is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells in the gut.[2] GLP-1 is an incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells, suppresses glucagon secretion, slows gastric emptying, and promotes satiety. The activation of FFA4 by TUG-891 in these cells leads to Ca2+ mobilization, which is a key trigger for GLP-1 release.[5]

Enhanced Glucose Uptake in Adipocytes

In adipocytes, TUG-891 has been demonstrated to enhance glucose uptake.[2] This effect is crucial for clearing glucose from the bloodstream and is a hallmark of improved insulin sensitivity. The underlying mechanism involves the potentiation of insulin-stimulated glucose transport, likely through the translocation of GLUT4 transporters to the plasma membrane.

Activation of Brown Adipose Tissue (BAT)

TUG-891 has been shown to activate brown adipose tissue (BAT), a key site for non-shivering thermogenesis and energy expenditure.[8][9] Activation of BAT by TUG-891 increases the uptake of glucose and fatty acids, leading to increased mitochondrial respiration and fat oxidation.[8][9][10] This not only contributes to improved glucose disposal but also has beneficial effects on body weight and fat mass.[8][9] The effects of TUG-891 on BAT are at least partially dependent on GPR120, as these effects are diminished in GPR120 knockout mice.[8]

Quantitative Data Summary

The following tables summarize the in vitro potency and anti-inflammatory activity of TUG-891 from published studies.

Table 1: In Vitro Potency of TUG-891 at Human and Mouse FFA4

| Assay | Species | pEC50 / pIC50 | Reference |

| Ca²+ Mobilization | Human | 7.3 ± 0.1 | Hudson et al., 2013 |

| β-arrestin-2 Recruitment | Human | 7.6 ± 0.1 | Hudson et al., 2013 |

| ERK 1/2 Phosphorylation | Human | 6.2 ± 0.1 | Hudson et al., 2013 |

| Ca²+ Mobilization | Mouse | 6.8 ± 0.1 | Hudson et al., 2013 |

| TNFα Secretion Inhibition | Mouse | 5.86 ± 0.29 | Hudson et al., 2013 |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% inhibition.

Experimental Protocols

Calcium Mobilization Assay

This protocol is adapted from methodologies described for assessing FFA4 activation.

Objective: To measure the TUG-891-induced increase in intracellular calcium concentration in cells expressing FFA4.

Materials:

-

HEK293 cells stably expressing human FFA4 (or other suitable cell line).

-

Fluo-4 NW Calcium Assay Kit.

-

TUG-891.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capability.

Procedure:

-

Cell Plating: Seed the FFA4-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: On the day of the assay, remove the culture medium and add Fluo-4 NW dye loading solution to each well. Incubate for 30-45 minutes at 37°C, followed by 30 minutes at room temperature.

-

Compound Preparation: Prepare serial dilutions of TUG-891 in the assay buffer.

-